molecular formula C20H19N3O4 B2594198 Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate CAS No. 1111149-23-5

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

Cat. No.: B2594198
CAS No.: 1111149-23-5
M. Wt: 365.389
InChI Key: VVIUHUDGDOJUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-methylquinazolin-4-ol: This intermediate is prepared by reacting 2-aminobenzamide with acetic anhydride under reflux conditions.

    Etherification: The 2-methylquinazolin-4-ol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl 2-(2-methylquinazolin-4-yloxy)acetate.

    Amidation: The ethyl 2-(2-methylquinazolin-4-yloxy)acetate is further reacted with 2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.

    Pathways Involved: It interferes with bacterial cell wall synthesis and quorum sensing pathways, inhibiting biofilm formation and bacterial communication.

Comparison with Similar Compounds

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is unique due to its specific structural features and biological activities. Similar compounds include:

    Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate: Shares a similar structure but with different substitution patterns.

    Quinazolinone derivatives: A broad class of compounds with varying biological activities.

    Benzocaine derivatives: Known for their local anesthetic properties and structural similarities.

Properties

IUPAC Name

ethyl 2-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-26-20(25)15-9-5-7-11-17(15)23-18(24)12-27-19-14-8-4-6-10-16(14)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUHUDGDOJUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.